molecular formula C15H20N2O2 B3025718 8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 1246911-67-0

8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B3025718
CAS RN: 1246911-67-0
M. Wt: 265.36 g/mol
InChI Key: FVNFBBAOMBJTST-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro compounds, such as 8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, are a class of organic compounds that have a unique structure consisting of two or more rings that share a single atom . They are often used in medicinal chemistry due to their complex and rigid structures, which can interact with biological targets in unique ways .


Synthesis Analysis

While the specific synthesis process for 8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is not available, similar compounds have been synthesized through various methods. For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized via one-pot three-component condensation . Another method involves a Lewis acid catalyzed Prins/pinacol cascade process for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 8-Methyl-1-oxaspiro(4.5)decan-2-one, consists of a spirocyclic scaffold with various substituents . The specific structure of 8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one would likely be similar, with the phenethyl-d5 group providing additional complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one would depend on its specific structure. For similar compounds, properties such as melting point, boiling point, and solubility can be determined experimentally .

Scientific Research Applications

  • Antihypertensive Activity :A study synthesized various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with different substitutions, including phenethyl, for screening as antihypertensive agents. Some derivatives showed potential as alpha-adrenergic blockers, suggesting their utility in blood pressure regulation (Caroon et al., 1981).

  • Inhibitory Effect on Neural Ca-Uptake and Protection Against Brain Edema :Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, including those with phenethyl substitution, have been found to inhibit Ca-uptake into cerebrocortical synaptosomes. They also show protective action against triethyltin-induced brain edema and memory and learning deficits (Tóth et al., 1997).

  • Muscarinic Agonist Activity for Dementia Treatment :Studies on spirooxazolidine-2,4-dione derivatives related to 1-oxa-3,8-diazaspiro[4.5]decane have shown that they can act as muscarinic agonists. These compounds have potential for treating symptoms of dementia (Tsukamoto et al., 1993).

  • Development as M1 Muscarinic Agonists :A series of 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones, including phenethyl derivatives, were synthesized for their potential as M1 muscarinic agonists, showing promise in ameliorating scopolamine-induced impairment in learning and memory tasks (Tsukamoto et al., 1995).

  • Treatment of Chronic Kidney Diseases :Certain 1-oxa-4,9-diazaspiro[5.5]undecane-based derivatives, which are structurally related, have been identified as potent inhibitors of soluble epoxide hydrolase and are being developed as oral drug candidates for treating chronic kidney diseases (Kato et al., 2014).

  • Synthesis and Pharmacological Evaluation :New derivatives of diazaspiro[4.5]decan-2,4-dione were synthesized and evaluated for their pharmacological properties, including their affinity for serotonin and dopamine receptors, providing insights into their potential therapeutic applications (Czopek et al., 2016).

Safety and Hazards

The safety and hazards associated with a compound like 8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. For similar compounds, safety data sheets provide information on potential hazards, safe handling practices, and emergency procedures .

Future Directions

Research into spiro compounds and their derivatives is ongoing, with potential applications in various fields such as medicinal chemistry and drug discovery . The unique structure of these compounds allows for a wide range of biological activities, making them promising candidates for future research and development.

properties

IUPAC Name

8-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)/i1D,2D,3D,4D,5D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNFBBAOMBJTST-RALIUCGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC3(CC2)CNC(=O)O3)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 2
Reactant of Route 2
8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 3
Reactant of Route 3
8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 4
Reactant of Route 4
8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 5
Reactant of Route 5
8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 6
Reactant of Route 6
8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.